molecular formula C10H10O2S B14369583 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid CAS No. 93515-29-8

3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid

Katalognummer: B14369583
CAS-Nummer: 93515-29-8
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: HHJHEOPZAVVWPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a 4-methylphenyl group attached to a 2-sulfanylprop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 4-methylbenzaldehyde with thiourea under acidic conditions to form the corresponding thioamide. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid: Similar structure but with a methoxy group instead of a methyl group.

    3-(4-Chlorophenyl)-2-sulfanylprop-2-enoic acid: Contains a chlorine atom on the aromatic ring.

    3-(4-Nitrophenyl)-2-sulfanylprop-2-enoic acid: Features a nitro group on the aromatic ring.

Uniqueness

3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with biological targets. The methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a compound of interest for further research and development.

Eigenschaften

CAS-Nummer

93515-29-8

Molekularformel

C10H10O2S

Molekulargewicht

194.25 g/mol

IUPAC-Name

3-(4-methylphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O2S/c1-7-2-4-8(5-3-7)6-9(13)10(11)12/h2-6,13H,1H3,(H,11,12)

InChI-Schlüssel

HHJHEOPZAVVWPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=C(C(=O)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.